Potassium phosphate tribasic monohydrate

Vue d'ensemble

Description

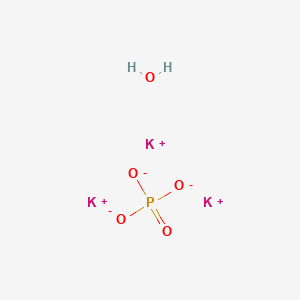

Potassium phosphate tribasic monohydrate, also known as tripotassium phosphate monohydrate, is a water-soluble salt with the chemical formula K₃PO₄·H₂O. It is a strong inorganic base and is commonly used in various industrial and laboratory applications. This compound is known for its high solubility in water and its ability to act as a buffering agent, emulsifying agent, and nutrient fortifier .

Mécanisme D'action

Target of Action

Potassium phosphate tribasic monohydrate is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets the cellular membranes of organisms, where it plays a crucial role in maintaining the electrolyte balance . It is also used in the isolation of protein from Gram-positive bacteria .

Mode of Action

This compound interacts with its targets by acting as a buffering agent . It helps maintain a stable pH environment within cells, which is essential for various biochemical reactions. It also provides a source of phosphorus and potassium, two vital nutrients for cellular function .

Biochemical Pathways

This compound is involved in several significant metabolic and enzymatic reactions in almost all organs and tissues . It plays a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

The compound is well absorbed from the upper gastrointestinal tract when taken orally . It enters cells via active transport from extracellular fluid . The majority of the compound is excreted through urine, with small amounts also eliminated through the skin and feces .

Result of Action

The action of this compound results in the maintenance of normal cellular function, acid-base balance, and electrolyte balance . It also exhibits high catalytic property in trans-esterification reactions . Furthermore, it has bactericidal activity .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. It is soluble in water, yielding a clear, colorless solution . Its stability and efficacy can be affected by these factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium phosphate tribasic monohydrate is typically synthesized through the neutralization of phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The balanced chemical equation for this reaction is:

[ \text{H₃PO₄} + 3\text{KOH} \rightarrow \text{K₃PO₄} + 3\text{H₂O} ]

In this process, phosphoric acid is gradually added to a solution of potassium hydroxide while stirring. The reaction proceeds to completion, forming potassium phosphate tribasic as a solid precipitate, which can be filtered and washed to remove impurities. The resulting product is then dried to obtain pure this compound powder .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of high-purity reactants and precise stoichiometric ratios is crucial in industrial settings to achieve consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium phosphate tribasic monohydrate undergoes various types of chemical reactions, including:

Acid-Base Reactions: As a strong base, it reacts with acids to form salts and water.

Catalytic Reactions: It is used as a catalyst in several organic synthesis reactions, such as the deprotection of BOC amines and the synthesis of unsymmetrical diaryl ethers.

Common Reagents and Conditions

Microwave Radiation: Used to aid the deprotection of BOC amines.

Ionic Liquids: Employed as solvents in the synthesis of unsymmetrical diaryl ethers.

Major Products Formed

Deprotected Amines: Formed from the deprotection of BOC amines.

Diarylethers: Produced through nucleophilic aromatic substitution reactions.

Applications De Recherche Scientifique

Potassium phosphate tribasic monohydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a base in organic synthesis and as a catalyst in various reactions.

Biology: Acts as a reagent and buffer in molecular biology and biochemistry experiments.

Medicine: Utilized in buffer solutions to maintain pH stability in pharmaceutical formulations.

Industry: Employed as a food additive, fertilizer, and water softener

Comparaison Avec Des Composés Similaires

Similar Compounds

- Monopotassium Phosphate (KH₂PO₄)

- Dipotassium Phosphate (K₂HPO₄)

- Trisodium Phosphate (Na₃PO₄)

- Triammonium Phosphate ((NH₄)₃PO₄)

- Tricalcium Phosphate (Ca₃(PO₄)₂)

Uniqueness

Potassium phosphate tribasic monohydrate is unique due to its high solubility in water, strong basicity, and versatility in various applications. Unlike its counterparts, it is particularly effective as a buffering agent and catalyst in organic synthesis, making it indispensable in both laboratory and industrial settings .

Propriétés

IUPAC Name |

tripotassium;phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P.H2O/c;;;1-5(2,3)4;/h;;;(H3,1,2,3,4);1H2/q3*+1;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNIZOOYFMNEJJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181645 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27176-10-9, 115281-28-2 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, tripotassium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium Phosphate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC, MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4927M96TFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)